Pyridazine-4-carboximidamide Hydrochloride
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Overview
Description
Pyridazine-4-carboximidamide Hydrochloride is a heterocyclic compound that features a pyridazine ring with a carboximidamide group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine-4-carboximidamide Hydrochloride typically involves the reaction of pyridazine derivatives with appropriate reagents to introduce the carboximidamide group. One common method involves the reaction of 4-chloropyridazine with cyanamide under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-4-carboximidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridazine oxides.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted pyridazine derivatives.
Scientific Research Applications
Pyridazine-4-carboximidamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Pyridazine-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the carboximidamide group.
Pyridazinone: Contains a carbonyl group at the 3-position, offering different pharmacological properties.
Pyrimidine: Another diazine compound with nitrogen atoms at positions 1 and 3, widely used in medicinal chemistry.
Uniqueness: Pyridazine-4-carboximidamide Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H7ClN4 |
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Molecular Weight |
158.59 g/mol |
IUPAC Name |
pyridazine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6N4.ClH/c6-5(7)4-1-2-8-9-3-4;/h1-3H,(H3,6,7);1H |
InChI Key |
JJVNOPUDFZZDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C(=N)N.Cl |
Origin of Product |
United States |
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